
2-Bromo-1-(4-bromopyridin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4-bromopyridin-2-yl)ethanone is an organic compound with the molecular formula C7H6BrNO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-bromopyridin-2-yl)ethanone typically involves the bromination of 2-acetylpyridine. The process can be summarized as follows:
Starting Material: 2-acetylpyridine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of bromine or N-bromosuccinimide (NBS) as the brominating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of inert atmospheres, such as nitrogen or argon, is common to prevent unwanted side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(4-bromopyridin-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions can produce alcohols or amines .
Applications De Recherche Scientifique
2-Bromo-1-(4-bromopyridin-2-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(4-bromopyridin-2-yl)ethanone involves its interaction with specific molecular targets. The bromine atoms play a crucial role in the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of enzymes or the activation of specific receptors, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetyl-4-bromopyridine: A closely related compound with similar reactivity.
1-(3-Bromopyridin-2-yl)ethanone: Another brominated pyridine derivative with comparable properties.
Uniqueness
2-Bromo-1-(4-bromopyridin-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Propriétés
Formule moléculaire |
C7H5Br2NO |
|---|---|
Poids moléculaire |
278.93 g/mol |
Nom IUPAC |
2-bromo-1-(4-bromopyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5Br2NO/c8-4-7(11)6-3-5(9)1-2-10-6/h1-3H,4H2 |
Clé InChI |
YXNXBUJDXCREMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1Br)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13671469.png)
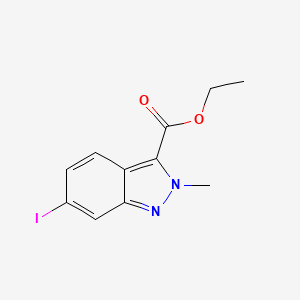
![5-Chlorothieno[2,3-d]pyrimidine](/img/structure/B13671485.png)
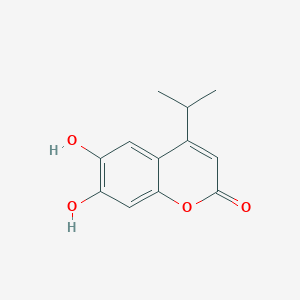


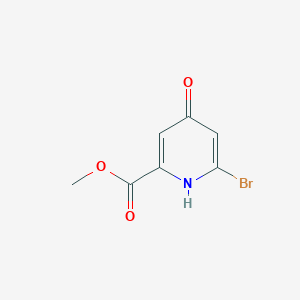
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid](/img/structure/B13671502.png)
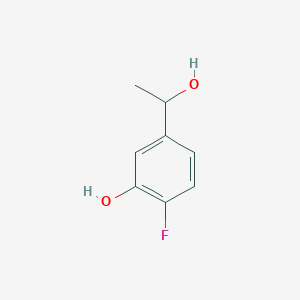

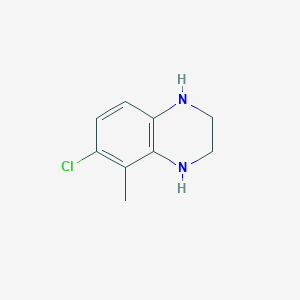

![2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13671545.png)
